molecular formula C20H22N4O3S2 B2708711 ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 300557-92-0

ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2708711
CAS No.: 300557-92-0
M. Wt: 430.54
InChI Key: BRERDPQWKMGNJH-UHFFFAOYSA-N
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Description

ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

Ethyl 2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex compound that integrates various pharmacophores known for their biological activities. The compound is characterized by the presence of a triazole ring and a benzothiophene structure, both of which have been associated with diverse therapeutic potentials.

Chemical Structure

The molecular formula for this compound can be represented as C18H22N4O2SC_{18}H_{22}N_4O_2S. Its structure includes:

  • Triazole ring : Contributes to the compound's potential antimicrobial and anticancer activities.
  • Benzothiophene moiety : Known for its anti-inflammatory and analgesic properties.
  • Ethyl ester and propanamide groups : Enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and benzothiophene structures. For instance:

  • In vitro studies : Compounds similar to ethyl 2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}propanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have shown significant cytotoxic effects against various cancer cell lines. For example:
    • A related triazole derivative demonstrated an IC50 of 6.2 μM against HCT-116 colon carcinoma cells .
    • Another study reported IC50 values of 43.4 μM and 27.3 μM against T47D breast cancer cells for similar compounds .

Antimicrobial Activity

Compounds featuring the triazole ring have been recognized for their antimicrobial properties:

  • Mechanism of action : Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, leading to cell membrane disruption.
  • Research findings : Studies have indicated that benzothiophene derivatives exhibit antibacterial activity against various pathogens .

Antimalarial Activity

Recent explorations into triazolo-pyridine derivatives have revealed promising antimalarial properties:

  • In vitro efficacy : Selected compounds from a library of triazolo derivatives exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating strong potential for further development in malaria treatment .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized a series of triazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited potent activity comparable to established chemotherapeutics.

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of benzothiophene derivatives. The results showed that these compounds had significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus15 μg/mL
Compound EEscherichia coli20 μg/mL

Properties

IUPAC Name

ethyl 2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-2-27-19(26)17-13-7-3-4-8-14(13)29-18(17)21-16(25)10-12-28-20-23-22-15-9-5-6-11-24(15)20/h5-6,9,11H,2-4,7-8,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERDPQWKMGNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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